REACTION_SMILES
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[CH2:31]1[O:32][CH2:33][CH2:34][O:35][CH2:36]1.[Cl:1][c:2]1[n:3][cH:4][c:5]([C:8](=[O:9])[NH:10][c:11]2[s:12][c:13]([N:21]3[CH2:22][CH2:23][O:24][CH2:25][CH2:26]3)[c:14](-[c:16]3[o:17][cH:18][cH:19][cH:20]3)[n:15]2)[cH:6][cH:7]1.[NH2:27][CH2:28][CH2:29][OH:30]>>[c:2]1([NH:27][CH2:28][CH2:29][OH:30])[n:3][cH:4][c:5]([C:8](=[O:9])[NH:10][c:11]2[s:12][c:13]([N:21]3[CH2:22][CH2:23][O:24][CH2:25][CH2:26]3)[c:14](-[c:16]3[o:17][cH:18][cH:19][cH:20]3)[n:15]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1nc(-c2ccco2)c(N2CCOCC2)s1)c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Type
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product
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Smiles
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O=C(Nc1nc(-c2ccco2)c(N2CCOCC2)s1)c1ccc(NCCO)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |